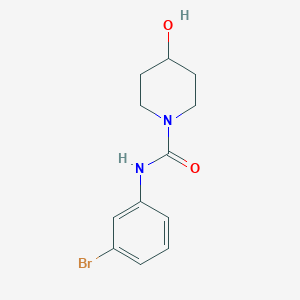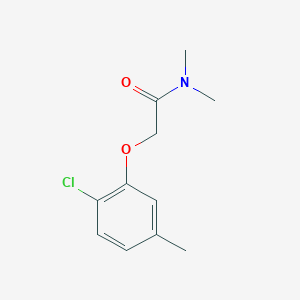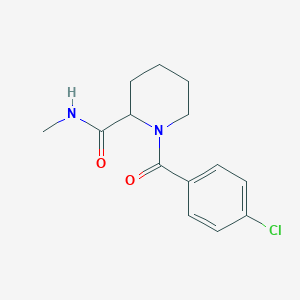![molecular formula C15H21NO B7511643 N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, commonly known as S (+) Ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 and has since been used for various medical and research purposes.
作用機序
S (+) Ketamine works by blocking the NMDA receptors in the brain, which leads to a decrease in glutamate activity. This results in a decrease in the activity of the default mode network (DMN), which is responsible for self-referential thinking and rumination. The decrease in DMN activity is believed to be responsible for the antidepressant effects of S (+) Ketamine.
Biochemical and Physiological Effects:
S (+) Ketamine has been shown to produce rapid and robust antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of chronic pain, where it has been shown to decrease pain levels and improve quality of life. S (+) Ketamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using S (+) Ketamine in lab experiments is its rapid onset of action, which allows for the quick assessment of its effects. It also has a relatively short half-life, which makes it easier to control the duration of its effects. However, S (+) Ketamine can be difficult to work with due to its low solubility in water and high volatility. It also requires specialized equipment and expertise to handle safely.
将来の方向性
There are several potential future directions for the use of S (+) Ketamine in scientific research. One area of interest is the use of S (+) Ketamine in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new formulations of S (+) Ketamine that are easier to use and have fewer side effects. Finally, there is a need for further research into the long-term effects of S (+) Ketamine use, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, or S (+) Ketamine, is a synthetic compound that has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. Its unique pharmacological properties make it a promising therapeutic agent, but its use requires specialized equipment and expertise. There are several potential future directions for the use of S (+) Ketamine in scientific research, and further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of S (+) Ketamine involves the reaction between cyclopentanone and N-methyl-4-phenylpiperidine. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of S (+) and R (-) Ketamine, which can be separated using chiral chromatography.
科学的研究の応用
S (+) Ketamine has been widely used in scientific research for its unique pharmacological properties. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential therapeutic agent for various neurological and psychiatric disorders. It has been studied for its potential use in the treatment of depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain.
特性
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-16(2)15(17)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFRUJTGAKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)



![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)


![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)